molecular formula C54H72N4P2 B3210795 1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine CAS No. 1080030-13-2

1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine

Cat. No. B3210795
CAS RN: 1080030-13-2
M. Wt: 839.1 g/mol
InChI Key: DLWSWGQDXXZXHB-UHFFFAOYSA-N
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Description

The compound is a type of organophosphine, which are commonly used as ligands in organometallic chemistry . Organophosphines are characterized by the presence of one or more phosphorus atoms bonded to carbon atoms .


Synthesis Analysis

While the specific synthesis process for this compound is not available, a similar compound, 1,2-bis(2,6-dimethylphenylphosphino)ethane, is synthesized through the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .


Chemical Reactions Analysis

Organophosphines are often used as ligands in organometallic chemistry, participating in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is palladium (Pd) complexes . These complexes play a crucial role in various chemical reactions, including the amination reaction of aryl halides .

Mode of Action

This compound acts as a ligand for Pd complexes . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound forms a complex with Pd, facilitating its interaction with aryl halides .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

Pharmacokinetics

For instance, the compound is known to be stable and is insoluble in water but soluble in organic solvents like methanol .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions, including the amination of aryl halides and carbon-carbon bond formation . These reactions are fundamental in organic synthesis, leading to the creation of a wide array of organic compounds.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and should avoid exposure to air and moisture as these conditions can lead to decomposition . Furthermore, the compound’s reactivity may be affected by temperature, with increased temperatures potentially enhancing reaction rates.

Safety and Hazards

While specific safety and hazard information for this compound is not available, organophosphines can be hazardous and should be handled with care. They can be toxic if ingested or inhaled, and can cause burns and eye damage .

Future Directions

The use of organophosphines in organometallic chemistry continues to be an active area of research, with potential applications in catalysis, materials science, and other fields .

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]phosphanylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H72N4P2/c1-33(2)41-21-17-22-42(34(3)4)49(41)55-29-30-56(50-43(35(5)6)23-18-24-44(50)36(7)8)53(55)59-60-54-57(51-45(37(9)10)25-19-26-46(51)38(11)12)31-32-58(54)52-47(39(13)14)27-20-28-48(52)40(15)16/h17-40H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSWGQDXXZXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=PP=C3N(C=CN3C4=C(C=CC=C4C(C)C)C(C)C)C5=C(C=CC=C5C(C)C)C(C)C)C6=C(C=CC=C6C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72N4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine
Reactant of Route 2
1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine
Reactant of Route 3
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1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine
Reactant of Route 4
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1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine
Reactant of Route 5
Reactant of Route 5
1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine
Reactant of Route 6
Reactant of Route 6
1,2-Bis(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)diphosphine

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